5-(2-phenylquinolin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Overview
Description
5-(2-phenylquinolin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that combines the structural elements of quinoline, pyridine, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylquinolin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline and pyridine derivatives with oxadiazole-forming reagents under controlled conditions. For instance, the reaction of 2-phenylquinoline-4-carboxylic acid with hydrazine hydrate and subsequent cyclization with pyridine-2-carboxylic acid chloride can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylquinolin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce halogens, alkyl, or aryl groups into the quinoline or pyridine rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-phenylquinolin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as monoamine oxidase and acetylcholinesterase, leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and oxadiazole derivatives, such as:
- 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole
- 2-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole
- 5-(2-phenylquinolin-4-yl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
What sets 5-(2-phenylquinolin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole apart is its unique combination of quinoline, pyridine, and oxadiazole rings, which confer distinct electronic and steric properties. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-(2-phenylquinolin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O/c1-2-8-15(9-3-1)20-14-17(16-10-4-5-11-18(16)24-20)22-25-21(26-27-22)19-12-6-7-13-23-19/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVLKEOJQZVOPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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